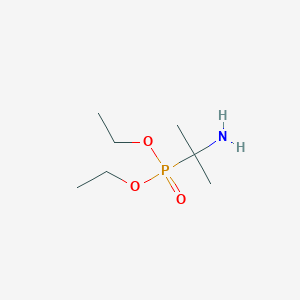

Diethyl (2-aminopropan-2-yl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H18NO3P |

|---|---|

Molecular Weight |

195.20 g/mol |

IUPAC Name |

2-diethoxyphosphorylpropan-2-amine |

InChI |

InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7(3,4)8/h5-6,8H2,1-4H3 |

InChI Key |

PMMYNQBSYRNMOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C)(C)N)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Aminopropan 2 Yl Phosphonate and Analogues

Established Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product that incorporates substantial parts of all starting materials. For the synthesis of α-aminophosphonates, the Kabachnik-Fields and Pudovik reactions are the most prominent examples.

Discovered independently by Kabachnik and Fields in 1952, the Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602) like diethyl phosphite. nih.govorganic-chemistry.orgwikipedia.org This reaction is one of the most direct and simplest methods for creating the N-C-P(O) framework characteristic of α-aminophosphonates. organic-chemistry.orgtandfonline.com

The reaction mechanism is dependent on the nature of the reactants. core.ac.uknih.gov Two primary pathways are generally considered core.ac.uknih.gov:

Imine Pathway: The reaction initiates with the formation of an imine (a Schiff base) from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the dialkyl phosphite across the carbon-nitrogen double bond (C=N) of the imine. core.ac.ukwikipedia.org This hydrophosphonylation step yields the final α-aminophosphonate. wikipedia.org

α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to furnish the α-aminophosphonate product. core.ac.uknih.gov

The specific pathway taken can be influenced by the basicity of the amine and the reactivity of the carbonyl compound. organic-chemistry.orgnih.gov The reaction can be promoted by acid or base catalysts, heating, or microwave irradiation. tandfonline.comnih.gov A variety of catalysts have been employed to improve reaction rates and yields, including Lewis acids like indium(III) chloride and magnesium perchlorate (B79767), as well as heterogeneous catalysts such as silica-supported dodecatungstophosphoric acid and H-beta zeolite. core.ac.ukorganic-chemistry.orgtandfonline.com In some cases, particularly with microwave assistance, the reaction can proceed efficiently without any catalyst. nih.gov

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Magnesium perchlorate [Mg(ClO4)2] | Aldehydes/Ketones, Amines, Phosphites | Acetonitrile, 80°C | High | nih.govorganic-chemistry.org |

| Indium(III) chloride [InCl3] | Aldehydes/Ketones, Amines, Phosphites | Not specified | High | organic-chemistry.org |

| Ethyl ammonium (B1175870) nitrate (B79036) (Ionic Liquid) | Aldehydes, Amines, Diethyl phosphite | Room temperature | High | tandfonline.com |

| H-beta zeolite | Carbonyl compound, Primary amine, Substituted phosphite | Not specified | High | tandfonline.com |

| Iodine (on Silica-gel) | Furfurylamine, Aromatic aldehydes, Dialkyl phosphites | MW irradiation, Solvent-free | Variable | nih.gov |

| None | α-phenylethylamine, Benzaldehyde, Dimethyl phosphite | MW irradiation, Solvent-free | Not specified | nih.gov |

The Pudovik reaction, in the context of α-aminophosphonate synthesis, is more specifically referred to as the aza-Pudovik reaction. nih.govmdpi.com It involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to the C=N double bond of a preformed imine. nih.govmdpi.combeilstein-journals.org This two-component reaction is a highly atom-efficient method for preparing α-aminophosphonates and is mechanistically a key part of the imine pathway in the Kabachnik-Fields reaction. wikipedia.orgmdpi.commdpi.com

The reaction is often facilitated by a catalyst, which can be either a base or a Lewis acid, to activate the phosphite or the imine. nih.gov For instance, tetramethylguanidine has been used as an effective catalyst for the addition of diethyl phosphite to various imines. core.ac.uknih.gov The development of enantioselective aza-Pudovik reactions, using chiral catalysts, has become a crucial strategy for producing optically active α-aminophosphonates. nih.gov

Mannich-type reactions in this field, often called phospha-Mannich reactions, are essentially synonymous with the Kabachnik-Fields reaction itself, as they describe the condensation of an amine, an oxo compound, and a P-H acidic compound. core.ac.uknih.gov The term highlights the analogy to the classic Mannich reaction where an enolizable carbonyl compound is replaced by a hydrophosphoryl species.

| Imine Substrate | Phosphorus Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-benzylideneamines | Dialkyl phosphites / Diphenylphosphine oxide | MW-assisted, Solvent- and catalyst-free | α-Aryl-α-aminophosphonates / phosphine (B1218219) oxides | beilstein-journals.org |

| Carbazole-related imine | Dialkyl phosphites / Diphenylphosphine oxide | Tetramethylguanidine, Toluene | Corresponding adducts | nih.govmdpi.com |

| N-indazole imines | Diethyl phosphite | Tetramethyl guanidine (B92328) (TMG), Ethanol (B145695) | α-Aminophosphonates with N-indazole moiety | core.ac.uk |

| Cinnamaldehyde-derived aldimines | Diethyl phosphite | SPINOL-based phosphoric acid | Enantiomerically enriched α-aminophosphonates | nih.gov |

Carbon-Phosphorus (C-P) Bond Formation Strategies

The creation of the C-P bond is the most critical step in the synthesis of phosphonates. Methodologies are primarily based on the nucleophilic character of phosphorus(III) or hydrophosphoryl compounds.

This strategy is the cornerstone of the aza-Pudovik reaction and the imine pathway of the Kabachnik-Fields reaction. organic-chemistry.orgmdpi.com The phosphorus atom in a dialkyl phosphite, existing in equilibrium with its trivalent phosphite tautomer, acts as a nucleophile. It attacks the electrophilic carbon atom of the C=N double bond of an imine or a ketimine. organic-chemistry.org

The reaction can be performed on preformed imines or on imines generated in situ. organic-chemistry.org The use of ketimines (derived from ketones instead of aldehydes) allows for the synthesis of α,α-disubstituted or tetrasubstituted α-aminophosphonates, which are analogues of quaternary α-amino acids. mdpi.comorganic-chemistry.org The addition to ketimines is often more challenging than to aldimines due to increased steric hindrance. organic-chemistry.org Asymmetric synthesis can be achieved by using chiral phosphorus nucleophiles or, more commonly, by employing chiral catalysts to control the stereochemistry of the addition to a prochiral imine. nih.govmdpi.com

Hydrophosphorylation is a general term for the addition of a P-H bond across an unsaturated bond, such as an alkene, alkyne, or imine. wikipedia.orgresearchgate.net In the context of α-aminophosphonate synthesis, it specifically refers to the addition of a hydrophosphoryl compound to a C=N bond. wikipedia.org This process forms the C-P bond and a new N-H bond (or quaternizes the nitrogen) in a single step.

The reaction can be catalyzed by various means, including photoredox catalysis. researchgate.net For example, visible-light-mediated photooxidative phosphorylation of certain amines can proceed through an imine intermediate, which then undergoes a subsequent hydrophosphorylation to yield the α-aminophosphonate. researchgate.net Catalytic asymmetric hydrophosphonylation of imines is a powerful tool for accessing enantioenriched α-aminophosphonates. nih.govorganic-chemistry.org

Carbon-Nitrogen (C-N) Bond Formation Approaches

While C-P bond formation is the most common strategy, creating the C-N bond is an alternative approach to α-aminophosphonates. mdpi.com These methods typically start with a phosphonate (B1237965) already containing the carbon skeleton and introduce the amino group at the α-position.

One established method involves the nucleophilic substitution of an α-hydroxyphosphonate. core.ac.uknih.gov The α-hydroxyphosphonate, formed from the reaction of a carbonyl compound and a dialkyl phosphite (the first step of one Kabachnik-Fields pathway), can be isolated. The hydroxyl group is then displaced by an amine, often under conditions that facilitate the substitution, to form the C-N bond and the final α-aminophosphonate. core.ac.uknih.gov

Other C-N bond-forming strategies include the electrophilic amination of phosphonate-stabilized carbanions and the copper-catalyzed amination of α,β-unsaturated phosphonates. researchgate.net The latter involves an umpolung (polarity reversal) strategy where a hydroxylamine (B1172632) derivative acts as an electrophilic nitrogen source, enabling regioselective α-amination that is difficult to achieve with conventional nucleophilic amines. researchgate.net Additionally, methods like the Curtius rearrangement of carboxylic acids can be adapted to introduce an amino group onto a phosphonate-containing molecule. mdpi.com

Carbon-Carbon (C-C) Bond Formation Strategies

The introduction of carbon substituents at the α-position of aminophosphonates is a key strategy for creating analogues with diverse properties. This can be achieved primarily through the addition of carbon nucleophiles to imine precursors or by functionalizing the α-position of a pre-formed aminophosphonate.

A powerful method for constructing α-substituted-α-aminophosphonates involves the nucleophilic addition of carbon-based reagents to the C=N bond of iminophosphonates. This approach allows for the direct formation of the crucial C-C bond at the α-carbon. A variety of carbon nucleophiles have been successfully employed, including organometallic reagents, enolates, and cyano groups.

The reactivity of the imine is often enhanced by the presence of an electron-withdrawing group on the nitrogen atom, such as an acyl or carbamoyl (B1232498) group. mdpi.com For instance, highly enantioselective reactions of silicon enolates with N-acyl-α-iminophosphonates have been developed using a copper(II)-diamine complex as a catalyst, affording optically active α-amino phosphonate derivatives with a newly formed C-C bond. acs.orgresearchgate.net

The addition of organometallic reagents, such as Grignard reagents, to chiral α-iminophosphonates has been shown to produce tetrasubstituted α-aminophosphonates with good yields and diastereoselectivity. chinesechemsoc.org Similarly, the use of chiral N-phosphonyl imines has enabled the diastereoselective addition of organolithium reagents.

Another approach involves the use of boronates as carbon nucleophiles. Chiral biphenol catalysts have been identified for the enantioselective addition of aryl, vinyl, and alkynyl boronates to acyl imines, providing access to a range of α-substituted amine derivatives. rsc.org

Below is a table summarizing examples of carbon nucleophile additions to iminophosphonate systems.

| Catalyst/Auxiliary | Carbon Nucleophile | Imine Substrate | Product Type | Yield (%) | Stereoselectivity |

| Copper(II)-diamine complex | Silicon enolate | N-acyl-α-iminophosphonate | β-keto-α-aminophosphonate | High | High enantioselectivity |

| TADDOL-derived chiral phosphite | Grignard reagent | α-phosphorated ketimine | Tetrasubstituted α-aminophosphonate | ~80% | 94:6 dr |

| Chiral Biphenol | Aryl boronate | N-acyl imine | α-Aryl-α-aminophosphonate | >70% | >95:5 er |

An alternative strategy for C-C bond formation involves the deprotonation of an existing α-aminophosphonate at the α-carbon to generate a carbanion, followed by reaction with a carbon electrophile (alkylation). This method is particularly useful for synthesizing α,α-disubstituted aminophosphonates. The success of this approach hinges on the generation of the α-anion and its subsequent reaction with electrophiles like alkyl halides.

While direct deprotonation and alkylation of simple α-aminophosphonates can be challenging, related methodologies have proven effective. For instance, a strategy for the difunctionalization of ketones involves a cascade α-phosphorylation and α-alkylation sequence, leading to α,α-disubstituted γ-ketone phosphine oxides. nih.gov This demonstrates the feasibility of introducing two different groups at an α-carbon adjacent to a phosphorus moiety.

A more direct and highly relevant approach involves the α-C–H bond functionalization of cyclic amines. This is achieved through a two-stage, one-pot process where the amine-derived lithium amide is oxidized to a transient imine, which is then captured by a phosphite. A key feature of this method is its ability to achieve regioselective α'-functionalization of cyclic amines that already possess an α-substituent, effectively creating α,α-disubstituted aminophosphonates within a cyclic framework. nih.gov This method highlights the potential for sequential functionalization of the α-positions of an amine precursor to build complexity.

Stereoselective Synthesis of α-Aminophosphonates

The biological activity of α-aminophosphonates is often dependent on the absolute configuration of the stereogenic α-carbon. Consequently, the development of stereoselective synthetic methods is of paramount importance. These methods can be broadly categorized into those using asymmetric catalysis and those employing chiral reagents or auxiliaries.

Asymmetric catalysis offers an efficient route to chiral α-aminophosphonates, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. The most common approach is the catalytic, enantioselective addition of phosphites to imines (the aza-Pudovik reaction).

A variety of chiral catalysts have been developed for this purpose. Chiral Brønsted acids, such as 1,1'-binaphthol (BINOL)-derived phosphoric acids, have been used to catalyze the reaction between imines and phosphites, yielding multicyclic α-aminophosphonate derivatives in high yields and enantiomeric purities. Organocatalysts, including bifunctional squaramides and quinine-derived catalysts, have also proven effective. For example, a simple and efficient stereoselective organocatalytic α-amidoalkylation of dimethyl phosphite has been reported using chiral quinine-derived quaternary ammonium salts, providing products with up to 92% enantiomeric excess (ee). mdpi.comchinesechemsoc.org

Metal-based catalysts have also been extensively studied. Chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes and copper(II)-diamine complexes are effective in catalyzing the addition of phosphites to aldimines, yielding enantioenriched α-amino phosphonates. acs.org

The following table presents a selection of catalytic systems used in the asymmetric synthesis of α-aminophosphonates.

| Catalyst Type | Catalyst Example | Reaction Type | Yield (%) | Enantiomeric Excess (ee) (%) |

| Organocatalyst | Quinine-derived quaternary ammonium salt | α-amidoalkylation of dimethyl phosphite | up to 98% | up to 92% |

| Organocatalyst | Chiral Phosphoric Acid | Addition of phosphite to cyclic iminophosphonates | 85-98% | 91-98% |

| Metal Complex | (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate (B84403) | Addition of dialkyl phosphites to aldimines | 30-65% | 8.4-61.9% |

| Metal Complex | Palladium complex with (R)-Difluorophos | Asymmetric hydrogenation of α-iminophosphonates | 91-98% | 85-97% |

The use of stoichiometric chiral reagents or auxiliaries provides another robust strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the key bond-forming step.

One common method involves the use of a chiral amine, such as (S)-α-methylbenzylamine, which condenses with an aldehyde to form a chiral imine. Subsequent nucleophilic addition of a phosphite occurs diastereoselectively, controlled by the existing stereocenter of the chiral auxiliary. The auxiliary can then be removed to yield the chiral α-aminophosphonate. High diastereoselectivity has been achieved in the "one-pot" three-component reaction of aldehydes, chiral amines, and dimethyl phosphite under microwave irradiation without solvent or catalyst. mdpi.comnih.gov

Alternatively, a chiral aldehyde can be condensed with an achiral amine. Another strategy employs chiral phosphite reagents. For example, TADDOL-derived chiral phosphites have been used in the Pudovik reaction with imines to generate trisubstituted α-aminophosphonates as a mixture of diastereomers. chinesechemsoc.org

Chiral sulfinyl imines have also been utilized effectively. The addition of lithium diethyl phosphite to chiral p-toluenesulfinyl imines proceeds with excellent yields and high diastereoselectivity (up to 99:1 dr). chinesechemsoc.org The sulfinyl group can then be cleaved to provide the desired α-aminophosphonate.

Synthesis via Ring-Opening Reactions

The ring-opening of strained heterocyclic compounds, such as aziridines and epoxides, with phosphorus nucleophiles or other reagents provides a valuable pathway to α-aminophosphonates and their precursors.

The ring-opening of aziridines is a particularly direct route. For instance, enantiomerically enriched 2H-azirine-2-phosphonates can be synthesized and subsequently reduced to cis-aziridine-phosphonates. The ring-opening of these chiral aziridines can lead to the formation of enantiomerically enriched α- and β-aminophosphonates. nih.govnih.gov The regioselectivity of the ring-opening is a key factor, and different reaction conditions can favor the formation of either α- or β-amino products. For example, regioselective ring-opening of aziridine-2-phosphonates with HCl can form α-amino-β-chlorophosphonates, while reaction with alcohols in the presence of sulfuric acid can yield α-amino-β-alkoxyphosphonates. nih.govchinesechemsoc.org

A straightforward regioselective method involves the addition of nucleophiles like methanol (B129727) or ethanol to the C=N bond of 2H-azirine derivatives. This initially forms an aziridine (B145994) intermediate, which then undergoes ring-opening to afford α-aminophosphine oxides and phosphonates. siue.edu

Epoxides also serve as useful precursors. The ring-opening of epoxides with amines or their surrogates yields β-amino alcohols, which can be further functionalized. While not a direct route to α-aminophosphonates, this strategy is crucial in drug development for creating chiral amino alcohol scaffolds that could potentially be converted to the target phosphonates.

Aziridine Ring-Opening in Functionalized Phosphonate Synthesis

The ring-opening of aziridines is a valuable method for the synthesis of α- and β-aminophosphonates. Aziridine derivatives, particularly those activated by an electron-withdrawing group on the nitrogen atom (e.g., N-tosyl or N-acyl), are susceptible to nucleophilic attack. This approach allows for the stereospecific formation of aminophosphonates, as the ring-opening often proceeds via an S(_N)2 mechanism with inversion of configuration. nih.gov

The synthesis of phosphonated aziridine derivatives can be achieved through various routes, including the modified Gabriel-Cromwell reaction. nih.gov Once formed, these aziridine-2-phosphonates can be opened by a range of nucleophiles. For instance, the reaction of N-tosylaziridine-2-phosphonates with nucleophiles such as thiols, hydrides, and organometallic reagents can lead to a variety of β-substituted α-aminophosphonates. nih.gov Similarly, acid-catalyzed ring-opening reactions can proceed with high regioselectivity. For example, the treatment of unactivated aziridine-2-phosphonates with gaseous HCl results in the regioselective formation of β-chloro-α-aminophosphonates in good to excellent yields. nih.gov

Another approach involves the initial nucleophilic addition to 2H-azirines to form an intermediate aziridine, which can then undergo a subsequent ring-opening reaction to yield α-aminophosphorus compounds. rsc.org The regioselectivity of the ring-opening is a key aspect of this methodology, providing access to specifically functionalized aminophosphonates. researchgate.netrroij.com

Epoxide Ring-Opening and Subsequent Transformations

The synthesis of β-aminophosphonates can also be approached through the ring-opening of epoxides, although this is often a multi-step process. A common strategy involves the regioselective ring-opening of an epoxide with an amine to generate a β-amino alcohol. rroij.comorganic-chemistry.org This reaction is a cornerstone in organic synthesis and can be catalyzed by various acids or bases, or even proceed under catalyst-free conditions in polar solvents like water. organic-chemistry.orgresearchgate.netrsc.org The resulting β-amino alcohol can then be converted into the target β-aminophosphonate through subsequent chemical transformations.

Alternatively, the epoxide ring can be opened by a phosphorus-based nucleophile. This typically leads to a β-hydroxyphosphonate. The hydroxyl group in these intermediates is a versatile handle for further functionalization. For example, it can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide (B81097) ion (N(_3)). The reduction of the resulting β-azidophosphonate then yields the desired β-aminophosphonate. Another route involves the direct nucleophilic substitution of the hydroxyl group with an amine, often under microwave conditions, to form the aminophosphonate directly from the hydroxyphosphonate intermediate. mdpi.comresearchgate.net

The regioselectivity of the initial epoxide ring-opening is crucial and can often be controlled by the choice of reactants and reaction conditions. nih.govmdpi.com Steric and electronic factors on the epoxide ring and the nature of the nucleophile play significant roles in determining which carbon atom of the epoxide is attacked.

Specialized Synthetic Routes and Conditions

Beyond the use of strained heterocycles, a variety of other synthetic methods have been developed, each with its own advantages regarding substrate scope, reaction conditions, and efficiency. These include the use of specific heterocyclic precursors, classic organophosphorus reactions, and modern sustainable chemistry approaches.

Utilization of 1,3-Benzoxazines as Precursors

A novel and straightforward method for the synthesis of α-aminophosphonates involves the transformation of readily available 1,3-benzoxazines. ppor.aznih.govfrontiersin.org This approach utilizes a catalyst, such as boron trifluoride etherate, to facilitate the reaction. ppor.aznih.gov The proposed mechanism involves the in-situ formation of an iminium ion from the 1,3-benzoxazine. This electrophilic intermediate is then attacked by a nucleophilic phosphorus reagent, typically a trialkyl phosphite, to yield the α-aminophosphonate product. ppor.aznih.gov This method provides a direct route to α-aminophosphonates from stable and easily prepared starting materials. nih.gov

| Precursor | Catalyst | Product | Yield (%) | Reference |

| 1,3-Benzoxazine | Boron trifluoride etherate | α-Aminophosphonate | 6-89 | ppor.az |

Arbuzov Reaction in Phosphonate Synthesis

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a widely used method for the formation of the C-P bond in phosphonates. nih.govarkat-usa.org The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. nih.gov The mechanism begins with the S(_N)2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. nih.gov In a subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in another S(_N)2 reaction, leading to the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide. nih.gov

This reaction is highly versatile and is employed in the synthesis of a vast array of phosphonates, including precursors for aminophosphonates. researchgate.netmdpi.com For example, a haloalkyl compound can be reacted with triethyl phosphite to generate a phosphonate-containing intermediate, which can then be further elaborated to introduce the amino functionality. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Trialkyl phosphite | Alkyl halide | Alkyl phosphonate | nih.govarkat-usa.org |

| Triethyl phosphite | α,α'-Dihalo-xylene | Diethyl (halomethyl)benzylphosphonate | researchgate.net |

Green Chemistry Principles and Catalytic Approaches (e.g., Microwave and Ultrasound Irradiation)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminophosphonates to develop more environmentally benign and efficient protocols. mdpi.com These methods often focus on reducing reaction times, minimizing waste, and avoiding hazardous solvents. Microwave (MW) and ultrasound irradiation have emerged as powerful tools in this context. researchgate.netresearchgate.net

Microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. bme.hu The Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is particularly well-suited for microwave conditions. bme.hu This method allows for the rapid and efficient synthesis of a diverse range of α-aminophosphonates, sometimes under solvent-free conditions. bme.hu

Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. researchgate.net This method has been successfully applied to the synthesis of α-aminophosphonates, often resulting in improved yields and shorter reaction times. researchgate.netresearchgate.net For example, the one-pot, three-component synthesis of α-aminophosphonates can be effectively carried out under ultrasonic irradiation, sometimes using eco-friendly catalysts like nano ZnO or even eggshells. These green methodologies offer significant advantages in terms of operational simplicity, energy efficiency, and reduced environmental impact. organic-chemistry.orgmdpi.com

| Technique | Reaction Type | Key Advantages | Reference(s) |

| Microwave Irradiation | Kabachnik-Fields | Shorter reaction times, high yields, solvent-free options | bme.hu |

| Ultrasound Irradiation | Kabachnik-Fields | Accelerated reactions, improved yields, use of green catalysts | researchgate.netresearchgate.net |

Synthesis of Aminoalkylidenebisphosphonates and Analogues

Aminoalkylidenebisphosphonates are compounds characterized by two phosphonate groups attached to the same carbon atom, which also bears an amino group. These compounds are of significant interest, particularly in medicinal chemistry. Several synthetic strategies have been developed for their preparation.

One common approach involves the reaction of an N-acylamino precursor with two equivalents of a phosphorus nucleophile. mdpi.com A convenient method has been developed for the α-phosphonylation, α-phosphinylation, or α-phosphinoylation of 1-(N-acylamino)alkylphosphonates. This involves the electrophilic activation of the α-carbon, for instance, by electrochemical α-methoxylation, followed by displacement of the methoxy (B1213986) group with triphenylphosphonium tetrafluoroborate. The resulting phosphonium salt can then react with various phosphorus nucleophiles to yield the desired bisphosphonate analogues. mdpi.com

Other methods for synthesizing amino-gem-bisphosphonates include the three-component reaction of orthoformates, amines, and dialkyl phosphites, as well as the phosphonylation of imidates, amides, nitriles, and isonitriles. These varied approaches allow for the synthesis of a wide range of structurally diverse aminoalkylidenebisphosphonates and their analogues.

Chemical Reactivity and Derivatization Strategies

Transformations at the Phosphorus Center

The diethyl phosphonate (B1237965) group is amenable to several transformations, most notably hydrolysis and substitution reactions to generate a diverse range of phosphorus-containing analogues.

Hydrolysis to Phosphonic Acid: The most fundamental transformation is the hydrolysis of the two ethyl ester groups to yield (2-aminopropan-2-yl)phosphonic acid. This is typically achieved under harsh acidic conditions, such as refluxing with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) beilstein-journals.orgnih.govresearchgate.net. This process occurs in a stepwise manner and is a standard method for converting phosphonate esters to their corresponding phosphonic acids nih.gov.

Dealkylation using Silyl (B83357) Halides: A milder alternative to strong acid hydrolysis for cleaving the P-O-Et bonds is the use of silyl halides, particularly bromotrimethylsilane (B50905) (TMSBr), in a procedure often referred to as the McKenna method beilstein-journals.org. The reaction forms a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed to the phosphonic acid upon the addition of an alcohol like methanol (B129727) or water.

Substitution of Alkoxy Groups: The ethoxy groups can be substituted to form mixed phosphonates, phosphonamidates, or phosphonothioates. A modern approach involves the activation of the diethyl phosphonate with triflic anhydride, which makes the phosphorus center highly electrophilic. This activated intermediate can then react with a wide array of nucleophiles, including alcohols, thiols, and amines, under mild conditions nih.gov. This method allows for the modular synthesis of derivatives that are otherwise difficult to access nih.gov. For example, reaction with amino acid esters can be used to form phosphonamidate peptide analogues mdpi.comresearchgate.net.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Concentrated HCl or HBr, reflux | Phosphonic Acid | beilstein-journals.orgnih.gov |

| Dealkylation (McKenna Method) | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Phosphonic Acid | beilstein-journals.org |

| Mixed Ester Formation | 1. Triflic Anhydride (Tf2O) 2. Alcohol (R'-OH) | Mixed Phosphonate Ester | nih.gov |

| Phosphonamidate Formation | 1. Triflic Anhydride (Tf2O) 2. Primary/Secondary Amine (R'R''NH) | Phosphonamidate | nih.govmdpi.com |

| Phosphonothioate Formation | 1. Triflic Anhydride (Tf2O) 2. Thiol (R'-SH) | Phosphonothioate | nih.gov |

Transformations at the Amino Group

The primary amino group at the C2 position is a versatile handle for derivatization, behaving as a potent nucleophile in a variety of reactions.

N-Acylation and N-Sulfonylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. Similarly, reaction with sulfonyl chlorides yields N-sulfonylated products. These reactions are often performed in the presence of a base to neutralize the acid byproduct nih.gov.

N-Protection: For multi-step syntheses, the amino group is often protected to prevent unwanted side reactions. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) group by reacting the aminophosphonate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) mdpi.comnih.gov. This protecting group is stable under many reaction conditions but can be readily removed with acid.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through N-alkylation reactions with alkyl halides. A related strategy involves the formation of a Schiff base (imine) by condensation with an aldehyde, followed by reduction or alkylation of the imine intermediate tandfonline.comtandfonline.com.

Imine Formation: Condensation with aldehydes or ketones yields the corresponding imine. This transformation is a key mechanistic step in the Kabachnik-Fields reaction, a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite (B83602), which is one of the most common methods for synthesizing α-aminophosphonates nih.gov.

| Transformation | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acid Chloride (RCOCl), Base | N-Acyl aminophosphonate | nih.gov |

| N-Protection | Di-tert-butyl dicarbonate (Boc2O) | N-Boc protected aminophosphonate | mdpi.comnih.gov |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl aminophosphonate | tandfonline.com |

| Imine Formation | Aldehyde (RCHO) or Ketone (R2CO) | N-Substituted imine | nih.gov |

Modifications of the Alkyl/Propyl Chain

The structure of Diethyl (2-aminopropan-2-yl)phosphonate features a quaternary carbon at the α-position (C2), bearing two methyl groups. This structural feature renders the alkyl chain relatively inert to many common synthetic modifications. Unlike α-aminophosphonates that possess a hydrogen atom at the α-carbon, this compound cannot be deprotonated at that position to form a carbanion for subsequent C-C bond formation nih.gov.

Strategies for the stereoselective synthesis of tetrasubstituted α-aminophosphonates often rely on functionalizing simpler α-aminophosphonates that have an acidic α-proton nih.gov. The absence of this proton in this compound means that derivatization of the carbon skeleton is not a facile process. Consequently, synthetic strategies involving this compound focus almost exclusively on transformations at the phosphorus center or the amino group.

C-P Bond Cleavage Studies and Mechanisms

The carbon-phosphorus bond is known for its high stability, but under specific, typically harsh, conditions, it can be cleaved. The mechanism of this cleavage in α-aminophosphonates has been the subject of theoretical and experimental studies.

The hydrolytic cleavage of the C-P bond in α-aminophosphonates under acidic conditions is understood to proceed through a multi-step, dissociative-type mechanism nih.govresearchgate.netresearchgate.net. A purely associative mechanism would involve the direct nucleophilic attack of a water molecule on the phosphorus atom to form a pentacoordinate intermediate prior to C-P bond scission wikipedia.orgresearchgate.net. In contrast, the evidence for α-aminophosphonates points towards a pathway where C-P bond breaking is the key step, initiated by internal molecular rearrangements rather than by an external nucleophile nih.govresearchgate.net.

Theoretical studies using density functional theory (DFT) have elucidated the most favorable reaction pathway, which consists of three main steps nih.govresearchgate.net:

Protonation of the Amino Group: The reaction is initiated by the protonation of the nitrogen atom of the amino group, which is the most basic site in the molecule.

Intramolecular Proton Transfer: The key step involves an intramolecular proton transfer from the newly formed ammonium (B1175870) group to the phosphoryl oxygen. This transfer is facilitated by the formation of an N-H···O=P hydrogen-bonded transition state nih.govresearchgate.net.

C-P Bond Dissociation: The C-P bond in the resulting O-protonated intermediate cleaves, leading to the dissociation of the molecule into a protonated imine (or its hydrolysis products, an amine and a ketone) and a dialkyl H-phosphonate nih.govresearchgate.net. Computational models suggest that this final cleavage step is facilitated by the explicit participation of water molecules nih.gov.

This mechanism, where the bond to the leaving group (the carbon fragment) breaks before any new bond is formed with an external nucleophile, is characteristic of a dissociative pathway libretexts.orgcsbsju.edu.

C-P bond cleavage is not a typical reaction under standard synthetic conditions and generally requires significant energy input or specific reagents.

Strong Acidic Conditions: The most commonly reported condition for inducing C-P bond scission in α-aminophosphonates is treatment with concentrated strong acids at elevated temperatures nih.govnih.gov. Refluxing in concentrated aqueous HCl or a mixture of HBr in acetic acid can lead to the cleavage of the C-P bond, often concurrently with the hydrolysis of the phosphonate esters nih.govnih.gov. The products of this reaction are typically phosphonic acid, acetone, and an ammonium salt, resulting from the hydrolysis of the intermediate imine.

| Reagent/Condition | Description | Major Cleavage Products | Reference |

|---|---|---|---|

| Concentrated HCl, reflux | Harsh acidic hydrolysis | Phosphonic acid, Acetone, Ammonium chloride | nih.govnih.gov |

| HBr in Acetic Acid, reflux | Strong acid in an organic solvent system | Phosphonic acid, Acetone, Ammonium bromide | nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, HOMO/LUMO, MEP Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For α-aminophosphonates, DFT methods are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties, which correlate with their reactivity and biological activity.

Density Functional Theory (DFT) studies on analogous α-aminophosphonates are typically performed using basis sets like B3LYP/6-311G++(d,p) to achieve a balance between computational cost and accuracy. researchgate.net These calculations help in understanding the electronic and geometric features of the stable molecular structure. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For many α-aminophosphonates, the HOMO is localized on the amine and any associated aromatic rings, while the LUMO is often centered on the phosphonate (B1237965) group and other electron-withdrawing moieties. This distribution indicates that the amine group is the primary site for electrophilic attack, while the phosphonate region is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on a molecule's surface, which is invaluable for predicting how it will interact with other molecules. nih.gov The MEP map uses a color scale to denote electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents areas of low electron density (positive potential, prone to nucleophilic attack). nih.gov In typical α-aminophosphonates, the most negative potential is localized around the oxygen atoms of the phosphonate group, making them likely sites for hydrogen bonding and interactions with electrophiles. The area around the N-H proton of the amino group generally shows a positive potential, indicating its role as a hydrogen bond donor.

Interactive Data Table: Representative Quantum Chemical Parameters for an Analogous α-Aminophosphonate

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. waocp.comwaocp.com While specific MD studies on Diethyl (2-aminopropan-2-yl)phosphonate are not readily found, the methodology is widely applied to similar molecules to understand their physicochemical properties and biological interactions. waocp.comresearchgate.net

The output of an MD simulation is a trajectory that describes the position and velocity of every atom in the system over time. Analysis of this trajectory can yield important thermodynamic properties such as potential energy, density, and pressure, as well as structural information like radial distribution functions and root-mean-square deviation (RMSD).

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For an acyclic and flexible molecule like this compound, a multitude of conformations are possible due to rotation around the C-C, C-N, C-P, and P-O bonds.

The relative stability of these conformers is determined by a combination of steric and electronic effects. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. bham.ac.uk In the case of this compound, key dihedral angles to consider would be around the P-C, Cα-Cβ, and Cα-N bonds. Intramolecular hydrogen bonding between the amino group and the phosphonate oxygen atoms could play a significant role in stabilizing certain conformations.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.

Given the presence of a stereocenter at the α-carbon in many aminophosphonates, stereochemical predictions are also important. While this compound itself is achiral, related compounds with different substituents on the α-carbon can exist as enantiomers, and computational methods can help in predicting the properties of each stereoisomer.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. The synthesis of α-aminophosphonates, often via the Kabachnik-Fields reaction, has been the subject of theoretical studies to elucidate the reaction pathway. mdpi.comresearchgate.net

The Kabachnik-Fields reaction is a one-pot synthesis involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602). mdpi.com Computational studies can help to determine whether the reaction proceeds through an initial reaction of the amine and carbonyl to form an imine (the "imine pathway"), or through the reaction of the carbonyl and phosphite to form an α-hydroxy phosphonate (the "α-hydroxy phosphonate pathway"). By calculating the energy profiles of both pathways, researchers can determine the more favorable route under different reaction conditions.

For example, theoretical studies have shown that in many cases, the imine pathway is favored, where the dialkyl phosphite then performs a nucleophilic addition to the imine intermediate. mdpi.com Computational models can also shed light on the role of catalysts in these reactions, showing how they might stabilize transition states or intermediates to accelerate the reaction. researchgate.net While these studies focus on the synthesis of α-aminophosphonates, similar computational approaches could be applied to understand the reactivity of this compound in other chemical transformations.

Molecular Interactions and Enzyme Inhibition Mechanisms

Specific Enzyme Class Inhibition Studies

Research has demonstrated the inhibitory potential of α-aminophosphonates against several classes of enzymes, including peptidases, decarboxylases, and kinases.

α-Aminophosphonates have been extensively studied as inhibitors of aminopeptidases. Studies on over 30 different aminophosphonates revealed that structural modifications significantly impact their affinity and selectivity for cytosolic versus microsomal aminopeptidases. nih.gov While many compounds showed modest competitive inhibitory effects, certain structural features led to potent and specific inhibition. nih.gov

For example, [1-amino-2-(N-alkylamino)ethyl]phosphonic acids were found to be effective, time-dependent inhibitors of the microsomal enzyme. nih.gov The most potent compound in this series, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, exhibited a Ki value of 0.87 µM toward microsomal aminopeptidase. nih.gov This level of potency is comparable to other strong, well-known inhibitors of this enzyme, such as bestatin. nih.gov The (R)-enantiomer of the phosphonic acid analog of leucine (B10760876) has been shown to be a significantly more potent inhibitor of leucine aminopeptidase than its (S)-enantiomer, highlighting the stereochemical importance for binding and inhibition. nih.gov

The inhibition of dialkylglycine decarboxylase by aminophosphonates provides a clear example of slow-binding inhibition. capes.gov.br Kinetic studies with inhibitors such as (R)-1-amino-1-methylpropanephosphonate and (S)-1-aminoethanephosphonate demonstrated a mechanism involving the rapid formation of a weak complex followed by a slow isomerization to a tight complex. capes.gov.br For these inhibitors, the half-life for the onset of slow-binding inhibition at saturating concentrations ranged from 0.55 to 1.3 minutes, while the dissociation of the tight inhibitor complex was significantly slower, with half-lives of 4.6 and 13 minutes, respectively. capes.gov.br

X-ray crystallography of these inhibitor-enzyme complexes has provided a structural basis for this behavior. capes.gov.br The slow-binding process is proposed to originate from an isomerization in the active site, where the distance between the inhibitor and key residues changes, leading to the formation of the tighter complex. capes.gov.br

α-Aminophosphonates have emerged as a promising scaffold for the development of kinase inhibitors, which are crucial targets in cancer therapy. nih.gov

c-Src Kinase: The proto-oncogenic tyrosine protein kinase c-Src is a known target for α-aminophosphonate derivatives. A series of novel chromone/aza-chromone fused α-aminophosphonates were synthesized and evaluated for their c-Src kinase inhibitory activity. researchgate.net Several compounds demonstrated moderate to good inhibition, with IC50 values in the micromolar range. Molecular docking studies suggest these compounds interact with both unphosphorylated and phosphorylated forms of the c-Src kinase. chapman.edu

Table 1: Inhibitory Activity of Selected α-Aminophosphonate Derivatives against c-Src Kinase

| Compound Type | Specific Derivative | IC50 (µM) | Source |

|---|---|---|---|

| Chromone/aza-chromone fused | Compound 4j (aza-chromone) | 15.8 | |

| Chromone/aza-chromone fused | Compound 4c | 40.6 | |

| Chromone/aza-chromone fused | Compound 4o | 63.6 | |

| 2-Amino-4H-1-benzopyran-4-yl phosphonate (B1237965) | Compound 4a | - | tandfonline.com |

| 2-Amino-4H-1-benzopyran-4-yl phosphonate | Compound 4j | - | tandfonline.com |

| 2-Amino-4H-1-benzopyran-4-yl phosphonate | Compound 4k | - | tandfonline.com |

| 2-Amino-4H-1-benzopyran-4-yl phosphonate | Compound 4l | - | tandfonline.com |

Note: Compounds 4a, 4j, 4k, and 4l from the benzopyran series showed promising anticancer activity and were supported by molecular docking as potential Src kinase inhibitors, though specific IC50 values were not provided in the snippet. tandfonline.com

FLT3 Kinase: While specific studies on the inhibition of FMS-like tyrosine kinase 3 (FLT3) by Diethyl (2-aminopropan-2-yl)phosphonate were not identified in the provided search results, the demonstrated activity of the α-aminophosphonate scaffold against other tyrosine kinases like c-Src suggests potential applicability. Kinase inhibitors often share structural motifs, and the ability of α-aminophosphonates to interact with the ATP-binding site of kinases makes them viable candidates for broader kinase inhibitor design.

Thymidylate Kinase: Thymidylate kinase (TMK) and thymidylate synthase are enzymes essential for DNA synthesis, making them targets for antibacterial and anticancer agents. nih.govsemanticscholar.org α-Aminophosphonate derivatives have been investigated as potential inhibitors. nih.gov Molecular docking studies have been used to determine the binding energy between α-aminophosphonate ligands and the thymidylate synthase receptor, indicating a potential for inhibitory action. nih.gov

The scientific literature does not appear to contain studies on the inhibition of enzyme systems such as acetylcholinesterase or α-glucosidase by this compound. Consequently, there is no available data on molecular docking studies, binding site analyses, the role of specific amino acid residues in its binding affinity, ligand-protein interaction profiling, or its structure-activity relationships from a mechanistic perspective.

While general information exists for the broader class of α-aminophosphonates as enzyme inhibitors, the strict requirement to focus solely on "this compound" prevents the inclusion of such generalized data. Therefore, in the absence of specific research findings for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed and specific instructions.

Advanced Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Structures

The presence of both an amino and a phosphonate (B1237965) group allows Diethyl (2-aminopropan-2-yl)phosphonate and its analogues to be incorporated into polymeric structures, either as a comonomer or as a pendant group, to modify the properties of the final material. While direct polymerization of this specific compound is not widely documented, the incorporation of similar aminophosphonate moieties is an established strategy to enhance polymer performance, particularly in the area of flame retardancy for engineering plastics like polyamides.

Phosphorus-containing compounds are known to act as effective flame retardants for cotton and synthetic polymers by promoting char formation in the condensed phase during combustion. mdpi.com This char layer acts as a barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles. For instance, novel polyamidoamines bearing phosphonate groups have been synthesized and shown to be effective flame retardants for cotton, significantly reducing smoke release and increasing char residue. mdpi.com

In the context of polyamides, which are important engineering thermoplastics, flame retardancy is a critical property for applications in electronics and transportation. nih.gov The introduction of phosphonate groups into the polyamide structure is a recognized method to achieve this. Research on polyamidoamines has demonstrated that the presence of phosphonate groups alongside disulfide groups in the polymer backbone leads to more effective flame retardancy at lower concentrations compared to polymers containing only disulfide groups. mdpi.com These findings highlight the potential of aminophosphonates to be used in the synthesis of specialty polyamides with enhanced safety features.

Table 1: Effect of Phosphonate Incorporation on Polymer Flammability

| Polymer System | Phosphonate Additive/Monomer | Key Findings |

| Cotton Fabric | Polyamidoamine with phosphonate groups (M-PCASS) | More effective than non-phosphonate analogue; no afterglow in horizontal flame tests; significant reduction in smoke and CO2 emission. mdpi.com |

| Polyamide 66 (PA66) | Amino-functionalized polyphosphazene | Increased char residue; achieved V-0 rating in UL-94 test; decreased heat and smoke release. nih.gov |

| Epoxy Resin | α-aminophosphonate polymer | Achieved UL-94 V-0 classification at >20% weight proportion; increased char yield significantly. globethesis.com |

Functionalization of Siloxane-based Copolymers and Hybrid Materials

The reactivity of the amino group in this compound allows for its integration into siloxane-based materials, creating organic-inorganic hybrid copolymers with tailored properties. Polydimethylsiloxane (B3030410) (PDMS) is a widely used polymer known for its flexibility, thermal stability, and biocompatibility, and its functionalization with aminophosphonates opens up new applications. kpfu.ruresearchgate.net

A key synthetic route involves the reaction of an amino-functional silane (B1218182) with a phosphonate precursor. In a specific example, a new functional alkoxysilane, diethyl (2-((3-(diethoxy(methyl)silyl)propyl)amino)propan-2-yl)phosphonate , was synthesized from commercially available 3-Aminopropyl(diethoxy)methylsilane. kpfu.ruresearchgate.net This was achieved through a Kabachnik-Fields reaction, which involves the condensation of an amine, an oxo compound (acetone in this case), and a dialkyl phosphite (B83602) (diethyl phosphite). kpfu.ruresearchgate.net

The resulting aminophosphonate-functionalized alkoxysilane serves as a monomer that can be copolymerized with traditional siloxane precursors like octamethylcyclotetrasiloxane (B44751) (D₄). kpfu.ruresearchgate.net The process involves first transforming the functional alkoxysilane into a tetrasiloxane (B1260621) in the presence of acetic acid, which is then copolymerized with D₄. kpfu.ruresearchgate.net This method allows for the incorporation of the aminophosphonate moiety as a pendant group along the polydimethylsiloxane backbone. The structure of these copolymers is confirmed using a combination of spectroscopic techniques, including ¹H, ¹³C, ³¹P, and ²⁹Si NMR spectroscopy. kpfu.ruresearchgate.net

The incorporation of such phosphonate groups can enhance the thermal resistance of the polysiloxane and, after hydrolysis of the diethyl esters to phosphonic acid groups, can produce hydrophilic or amphiphilic siloxane polymers. researchgate.net These hybrid materials have potential applications as coatings, adhesives, and compatibilizers.

Role in Radioligand Design for Molecular Imaging (Chemical Synthesis Aspects)

In the field of molecular imaging, particularly Positron Emission Tomography (PET), small molecules are crucial for developing tracers to visualize and monitor biological targets like the Programmed Death Ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov The chemical synthesis of these radioligands often requires modular building blocks, including binding motifs, chelators for radiometals, and linkers to connect them. Diethyl phosphonate derivatives play a significant role in the synthesis of these hydrophilic linkers.

The purpose of the linker is not only to connect the chelator to the binding molecule but also to modulate the pharmacokinetic properties of the final radiotracer, such as its solubility and clearance from the body. nih.govnih.gov Phosphonic acid groups are introduced as hydrophilizing units to increase water solubility, aiming for renal rather than hepatobiliary clearance. nih.govresearchgate.net

The synthesis of a phosphonate-containing linker for a PD-L1 radioligand starts with an Arbuzov reaction of a protected amino acid, such as Fmoc-3-iodo-L-alanine tert-butyl ester, with neat triethyl phosphite. nih.gov Following deprotection steps, a diethyl phosphonate derivative is obtained. nih.gov This derivative is then coupled with another part of the linker structure, for example, a piperazine (B1678402) moiety, through amide bond formation. nih.gov The complete linker-chelator system is then conjugated to the PD-L1 binding motif via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Finally, a chelator such as NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) is attached, which can efficiently complex radiometals like Copper-64 (⁶⁴Cu). nih.govnih.gov The diethyl ester groups on the phosphonate are typically hydrolyzed in the final step to yield the more hydrophilic phosphonic acid. The resulting ⁶⁴Cu-labeled radioligands are then used in PET imaging to assess PD-L1 expression in tumors. nih.govnih.gov

Table 2: Synthesis Steps for a Phosphonate-Containing Radioligand Linker

| Step | Reaction | Reactants | Product |

| 1 | Arbuzov Reaction | Fmoc-3-iodo-L-alanine tert-butyl ester, Triethyl phosphite | Protected diethyl phosphonate amino acid |

| 2 | Deprotection | Trifluoroacetic acid (TFA) | Diethyl phosphonate derivative of the amino acid nih.gov |

| 3 | Amide Coupling | Diethyl phosphonate derivative, 1-(3-azidopropyl)piperazine | Phosphonate-containing linker with azide (B81097) group nih.gov |

| 4 | CuAAC Reaction | Azide-linker, Alkyne-modified binding motif | Linker conjugated to the binding motif |

| 5 | Chelator Conjugation | N/A | Chelator attached to the linker |

| 6 | Radiolabeling | Ligand, [⁶⁴Cu]Cu²⁺ | ⁶⁴Cu-labeled radiotracer nih.gov |

| 7 | Final Deprotection | Hydrolysis | Final radioligand with phosphonic acid groups nih.gov |

Application in Extraction and Precipitation Chemistry for Metal Ions

α-Aminophosphonates are a class of compounds that have been investigated for their ability to act as extracting and precipitating agents for rare earth elements (REEs) and actinides like thorium and uranium. nih.govjyu.firesearchgate.net Their effectiveness stems from the presence of both a P=O group and an amino moiety in the α-position, which can coordinate with metal ions. nih.gov

While this compound itself is a relatively simple molecule, its structural analogues with longer alkyl chains exhibit properties suitable for solvent extraction. A notable example is the commercial extractant Cextrant 230, which is di(2-ethylhexyl) [N-(2-ethylhexyl)aminomethyl] phosphonate. researchgate.net Another close analogue is di(2-ethylhexyl) (2-((2-ethylhexyl) amino) propan-2-yl) phosphonate (DEHAPP). nih.gov These compounds, featuring branched, bulky alkyl groups, are highly soluble in organic solvents like kerosene (B1165875) and are used to extract metal ions from acidic aqueous solutions.

The extraction mechanism involves the coordination of the metal ion by the phosphonate's P=O group and the nitrogen atom of the amino group. nih.gov Studies comparing aminophosphonates to similar phosphonates lacking the amino group have shown that the nitrogen atom plays a crucial role in the enhanced extraction capability. nih.gov The efficiency and selectivity of the extraction can be tuned by modifying the alkyl substituents on both the ester and amino groups. For instance, aminophosphonates have shown superior separation factors for some REEs compared to conventional extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA). nih.gov

Furthermore, by designing water-soluble versions with shorter alkyl chains, α-aminophosphonates can be used as precipitation agents to selectively recover metals from aqueous solutions. nih.govnih.gov These compounds can effectively precipitate tetravalent metals like thorium and cerium, allowing for their separation from trivalent rare earth elements. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl (2-aminopropan-2-yl)phosphonate, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

In the ¹H NMR spectrum of a typical diethyl phosphonate (B1237965), the ethoxy group protons exhibit characteristic signals. The methylene (B1212753) protons (-OCH₂CH₃) typically appear as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The terminal methyl protons (-OCH₂CH₃) present as a triplet. For the "(2-aminopropan-2-yl)" moiety, the methyl groups attached to the quaternary carbon would likely appear as a singlet, and the amino (-NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Data for analogous compounds, such as Diethyl (2-acrylamido)ethylphosphonate, show signals for the ethyl groups associated with the ester function at approximately 3.9-4.2 ppm (CH₂) and 1.45-1.75 ppm (CH₃) researchgate.net. For Diethyl (RS)-N-[(tert-butoxycarbonyl)aziridin-2-yl]methylphosphonate, the ethoxy protons appear at δ = 4.18–4.08 ppm (m, 4H, CH₃CH ₂OP) and δ = 1.33 ppm (t, J = 7.1 Hz, 6H, 2 × CH ₃CH₂OP) nih.gov.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom directly bonded to the phosphorus (C-P) will show a characteristic coupling constant (¹JC-P). The carbons of the diethyl phosphonate group (-OCH₂CH₃) are expected at around 62 ppm (d, J ≈ 5-7 Hz) for the methylene carbon and around 16 ppm (d, J ≈ 6 Hz) for the methyl carbon rsc.org. The quaternary carbon of the propan-2-yl group and the methyl carbons attached to it will have distinct chemical shifts.

For example, in (Z)-Diethyl (2-(1,3-dioxoisoindolin-2-yl)prop-1-en-1-yl)phosphonate, the ethoxy carbons resonate at δ = 62.08 (d, J = 5.3 Hz, OCH₂) and 16.27 (d, J = 6.6 Hz, CH₃) rsc.org. Similarly, in functionalized Diethyl(pyrrolidin-2-yl)phosphonates, the OCH₂ carbons appear around 64 ppm with a ²JP-C coupling of about 6.7 Hz, and the CH₃ carbons are observed around 16.7 ppm with a ³JP-C coupling of about 5.5 Hz nih.gov.

³¹P NMR is particularly informative for phosphorus-containing compounds. A single resonance is expected for this compound, and its chemical shift provides insight into the electronic environment of the phosphorus atom. The chemical shifts for α-aminophosphonates typically fall within a specific range.

For various synthesized α-aminophosphonates, ³¹P NMR chemical shifts are reported to be in the range of δ = 25.5 to 32.1 ppm mdpi.com. In another study, the phosphorus peak for a related compound appeared at δ 21.25 ppm nih.gov. The exact chemical shift is influenced by the substituents on the α-carbon.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.1 | m | -OCH₂CH₃ | |

| ¹H | ~1.3 | t | ~7 | -OCH₂CH₃ |

| ¹H | ~1.4 | s | -C(CH₃)₂ | |

| ¹H | broad s | -NH₂ | ||

| ¹³C | ~62 | d | ~6 | -OCH₂CH₃ |

| ¹³C | ~16 | d | ~6 | -OCH₂CH₃ |

| ¹³C | d | C -P | ||

| ¹³C | -C (CH₃)₂ | |||

| ³¹P | ~20-30 | s | P=O |

Note: The data in this table are predicted based on values for structurally similar compounds and are for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key vibrational bands are expected for the P=O, P-O-C, C-N, and N-H bonds.

The strong phosphoryl (P=O) stretching vibration is typically observed in the region of 1200-1260 cm⁻¹. The P-O-C stretching vibrations usually appear as strong bands in the 1000-1050 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ range, while the N-H bending vibration is typically found around 1590-1650 cm⁻¹. C-H stretching and bending vibrations from the alkyl groups will also be present.

For instance, in a series of synthesized α-aminophosphonates, the P=O stretching vibration was observed around 1221-1269 cm⁻¹ nih.gov. In another related compound, IR absorptions were noted at 3355 cm⁻¹ (N-H), 2985 cm⁻¹ (C-H), and 1225 cm⁻¹ (P=O) nih.gov.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-3500 | Medium | N-H stretch (amine) |

| 2850-3000 | Medium-Strong | C-H stretch (alkyl) |

| 1590-1650 | Medium | N-H bend (amine) |

| 1200-1260 | Strong | P=O stretch |

| 1000-1050 | Strong | P-O-C stretch |

Note: This table presents typical ranges for the indicated functional groups.

Mass Spectrometry Techniques (ESI-LCMS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is commonly used for the analysis of polar compounds like aminophosphonates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

The fragmentation patterns of α-aminophosphonates in mass spectrometry have been studied. Typically, these compounds show a prominent protonated molecule [M+H]⁺. A common fragmentation pathway involves the loss of the dialkyl phosphite (B83602) moiety, leading to the formation of an iminium ion as a major fragment nih.gov. HRMS can confirm the elemental composition of both the parent ion and its fragments, providing strong evidence for the proposed structure nih.gov.

X-ray Crystallography for Structural Elucidation of Enzyme-Inhibitor Complexes

While X-ray crystallography is primarily used to determine the three-dimensional structure of crystalline solids, it is a particularly powerful tool for understanding how molecules like this compound interact with biological targets, such as enzymes uq.edu.auexcillum.comdiamond.ac.uk. By co-crystallizing the phosphonate with its target enzyme, researchers can obtain a detailed atomic-level picture of the enzyme-inhibitor complex. This information is invaluable for structure-based drug design, revealing key binding interactions and the conformation of the inhibitor within the active site. The resolution of the crystal structure dictates the level of detail that can be observed.

Although a crystal structure for this compound itself may not be readily available, the technique has been widely applied to study complexes of other phosphonate inhibitors with their respective enzymes, providing insights into their mechanism of action jst.go.jp.

Chromatographic Methods for Stereochemical Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its enantiomers if the α-carbon is a stereocenter. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for determining the enantiomeric excess (ee) of a chiral compound researchgate.netnih.govchromatographyonline.com.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times chromatographyonline.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including α-aminophosphonates nih.gov. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation rsc.org. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Q & A

Q. What are the common synthetic routes for Diethyl (2-aminopropan-2-yl)phosphonate, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via the Kabachnik-Fields reaction , a three-component coupling of diethyl phosphite, an aldehyde, and an amine. Key steps include:

- Reagents : 2-Aminopropane (amine component), formaldehyde (aldehyde), and diethyl phosphite.

- Catalysts : Acidic or basic conditions (e.g., HCl or KCO) to facilitate imine formation and subsequent nucleophilic attack by the phosphite .

- Solvent Optimization : Polar aprotic solvents (e.g., toluene or acetonitrile) are used to enhance reaction efficiency.

- Temperature Control : Reactions are often heated under reflux (80–100°C) for 4–6 hours to achieve high yields (~70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 31P NMR : Directly identifies the phosphonate group, with chemical shifts typically between 20–30 ppm. This technique is critical for confirming phosphorus connectivity .

- 1H/13C NMR : Resolves alkyl and amine protons (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.5–4.0 ppm for P-O-CHCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 210.1) and fragmentation patterns .

- X-ray Crystallography : Provides definitive structural data, including bond angles and stereochemistry, though single-crystal growth may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How does the phosphonate moiety in this compound facilitate enzyme inhibition, and what methodological approaches study this?

Methodological Answer: The phosphonate group mimics phosphate transition states, enabling competitive inhibition of enzymes like alkaline phosphatases or proteases . Key approaches include:

- Enzyme Assays : Measure inhibition constants (K) via spectrophotometric monitoring of substrate depletion (e.g., p-nitrophenyl phosphate hydrolysis for phosphatases) .

- Crystallographic Studies : X-ray structures of enzyme-inhibitor complexes reveal binding modes (e.g., hydrogen bonding between phosphonate oxygens and active-site residues) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to assess inhibitor affinity .

Case Study : In α-aminophosphonate analogs, the phosphonate group disrupts catalytic triads in serine proteases, reducing activity by >80% at 10 μM concentrations .

Q. What strategies resolve contradictions in stereochemical outcomes of reactions involving this compound?

Methodological Answer: Discrepancies in stereochemistry (e.g., racemization vs. retention) arise from reaction conditions or purification methods. Resolution strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and assign configurations via optical rotation .

- Dynamic NMR : Detects diastereomerization barriers by variable-temperature 31P NMR (e.g., coalescence temperatures >100°C indicate stable stereocenters) .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict stereochemical preferences .

Example : Steric hindrance from the 2-aminopropan-2-yl group may favor cis adducts in Michael additions, as shown by DFT-optimized transition states .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

Methodological Answer:

- Post-Synthetic Modification (PSM) : React the amine group with aldehydes (e.g., terephthalaldehyde) to form Schiff base linkers, enhancing MOF porosity .

- Coordination Chemistry : The phosphonate oxygen binds to metal nodes (e.g., Zr, Fe) to stabilize frameworks. IR spectroscopy confirms P=O→Metal coordination (shift from 1250 cm to 1180 cm) .

- Stability Testing : Thermogravimetric analysis (TGA) assesses MOF stability under high temperatures (>300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.